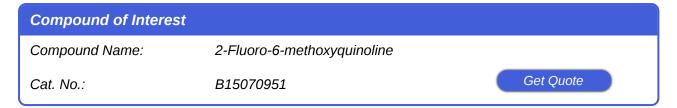


Technical Guide: Synthesis and Characterization of Fluoro-Methoxyquinoline Derivatives

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the synthesis, characterization, and potential biological significance of fluoro-methoxyquinoline derivatives. Given the specificity of isomeric forms in chemical synthesis and biological applications, this document compiles data on several isomers to offer a comparative perspective for researchers in drug discovery and materials science.

Physicochemical Data of Fluoro-Methoxyquinoline Isomers

The precise substitution pattern on the quinoline ring system significantly influences the compound's chemical and physical properties. Below is a summary of the molecular weight and CAS Registry Number for various fluoro-methoxyquinoline isomers and related structures.



Compound Name	Molecular Formula	Molecular Weight (g/mol)	CAS Number
6-Methoxyquinoline	C10H9NO	159.18	5263-87-6[1][2]
6-Fluoro-2- methoxyquinoline	C10H8FNO	177.18	1226808-76-9[3][4]
7-Fluoro-6- methoxyquinoline	C10H8FNO	177.178	887769-91-7[5]
2-Fluoroquinoline	C ₉ H ₆ FN	147.15	Not explicitly found, but related data exists[6]
3-Fluoro-6- methoxyquinoline	C10H8FNO	177.18	Not explicitly found, but synthesis is described[3][5][7]

Synthesis of Fluoro-Methoxyquinoline Derivatives

The introduction of fluorine and methoxy groups onto the quinoline scaffold can be achieved through various synthetic strategies. A representative two-step synthesis for 3-Fluoro-6-methoxyquinoline is detailed below, adapted from established methodologies.[3][5][7]

Experimental Protocol: Synthesis of 3-Fluoro-6-methoxyquinoline

Step 1: Synthesis of 2,4-dichloro-3-fluoro-6-methoxyquinoline

- Reaction Setup: To phosphorus oxychloride (210 mL), add fluoromalonic acid (35 g, 0.287 mol) portionwise.
- Dissolution: Heat the mixture at reflux for 30 minutes to ensure complete dissolution of the fluoromalonic acid.
- Reactant Addition: Cool the mixture to 60 °C and slowly add p-anisidine (35.3 g, 0.287 mol).
- Cyclization: Heat the resulting mixture at reflux for 2 hours.



Work-up:

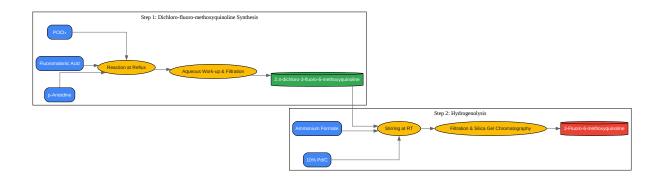
- Remove approximately 100 mL of phosphorus oxychloride via distillation.
- Cool the reaction mixture to room temperature and pour it onto ice (350 g).
- Stir the mixture for 30 minutes.
- Adjust the pH to 10 by adding ammonium hydroxide (300 mL, 28-30%).
- Stir the resulting suspension for 2 hours.
- Isolation: Filter the slurry and dry the collected solid under vacuum to yield 2,4-dichloro-3fluoro-6-methoxyquinoline.[5]

Step 2: Hydrogenolysis to 3-Fluoro-6-methoxyquinoline

- Catalyst Preparation: To a suspension of 10% Palladium on carbon (Pd/C, 1 g) in methanol (300 mL), add 2,4-dichloro-3-fluoro-6-methoxyquinoline (20 g, 0.0813 mol).
- Pre-treatment: Stir the mixture for 30 minutes, then filter through Celite to remove potential catalyst poisons.[5]
- Hydrogenolysis Reaction: To the filtrate, add fresh 10% Pd/C (1 g) and ammonium formate (10 g).
- Reaction Progression: Stir the reaction at room temperature for 16 hours.
- Isolation and Purification:
 - Filter the reaction mixture to remove the catalyst.
 - Evaporate the filtrate to dryness.
 - Purify the resulting residue by passing it through a silica gel plug using a mobile phase of
 5% ethyl acetate in hexanes to obtain 3-fluoro-6-methoxyquinoline.

Synthesis Workflow Diagram





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Synthesis workflow for 3-Fluoro-6-methoxyquinoline.

Biological and Pharmacological Context

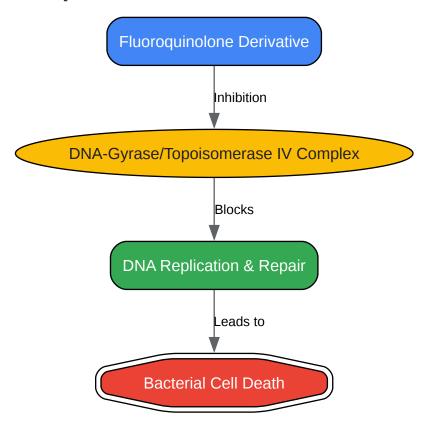
Quinoline derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antimalarial, antibacterial, antifungal, and anticancer properties.[2][8] The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.[2]



Derivatives of 3-fluoro-6-methoxyquinoline have been investigated as novel inhibitors of bacterial DNA gyrase and topoisomerase IV, suggesting their potential as antibacterial agents. [1] The broader class of fluoroquinolones are well-established antibacterial drugs that target these enzymes.[9] Research into novel fluoroquinoline structures is driven by the need to overcome growing antibiotic resistance.[9]

While specific signaling pathways for **2-Fluoro-6-methoxyquinoline** are not documented, the general mechanism of action for antibacterial fluoroquinolones provides a logical starting point for investigation.

General Fluoroquinolone Mechanism of Action



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Inhibitory action of fluoroquinolones on bacterial enzymes.

Analytical Characterization

The structural elucidation of synthesized fluoro-methoxyquinoline derivatives relies on standard analytical techniques.



- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the core structure and substitution patterns.[8] ¹⁹F NMR is particularly important for fluorinated compounds, providing distinct signals that confirm the presence and electronic environment of the fluorine atom.[6]
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds.
- Infrared (IR) Spectroscopy: IR spectroscopy helps to identify characteristic functional groups present in the molecule.[8][10]

This guide provides a foundational understanding of fluoro-methoxyquinoline derivatives for researchers. The provided synthetic protocol and general biological context serve as a starting point for the exploration of novel compounds in this chemical class for various scientific applications.

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